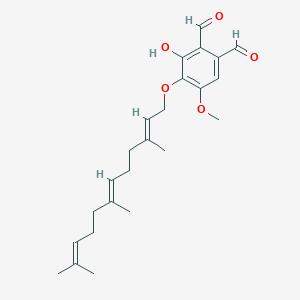
Disilicate(6-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilicate(6-) is a silicon oxide and a silicon oxoanion.
Aplicaciones Científicas De Investigación
High-Entropy Engineering of Disilicates : A study by Sun et al. (2020) developed a multicomponent rare-earth disilicate with outstanding thermal stability. This γ-type disilicate exhibits high phase stability up to around 1900°C, demonstrating the potential of high-entropy engineering in complex ceramics.
Environmental Applications : Research by Cui et al. (2017) explored sodium disilicate's role in the oxidizing Fenton process to degrade organic pollutants in wastewater treatment. This demonstrates disilicate's utility in environmental applications, particularly in water treatment processes.
Phase Stability of Disilicates : Maier, Rixecker, and Nickel (2006) investigated the phase stability regions of various disilicates at temperatures between 1300 and 1600°C. Their study, available here, highlights the importance of the ionic radius in determining the stability of disilicate polymorphs, relevant in materials science.
Lithium Disilicate in Dentistry : Lithium disilicate's use in dentistry, particularly in prosthetics, has been explored by Mobilio and Catapano (2017). This research underscores the material's significance in dental applications, especially for screw-retained implant crowns.
Corrosion Resistance of Disilicates : Wang and Liu (2009) conducted a theoretical study on the water vapor corrosion resistance of rare earth disilicates. Their research, available here, offers insights into using disilicates as coatings to protect ceramics from corrosion, especially in high-temperature environments.
Stability in Radioactive Waste Confinement : Galunin, Alba, and Vidal (2011) examined the stability of rare-earth disilicates in conditions simulating deep geological repositories for radioactive waste. Their study, found here, indicates that disilicates could contribute significantly to the confinement of radioactive wastes.
Structural Studies of Disilicates : Deng and Ibers (2005) analyzed the structure of dicerium disilicate, highlighting its crystallography and relevance in understanding rare-earth element disilicates. The study, accessible here, provides fundamental insights into the structural properties of disilicates.
Application in Luminescence : Işık et al. (2020) explored the thermoluminescence properties of lithium disilicate ceramics, which could be used in estimating doses in nuclear accidents. This research, found here, opens up new applications of disilicate(6-) in the field of radiation detection and luminescence.
Propiedades
Fórmula molecular |
O7Si2-6 |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/O7Si2/c1-8(2,3)7-9(4,5)6/q-6 |
Clave InChI |
KUDCBYUNCUYIDU-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-] |
SMILES canónico |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



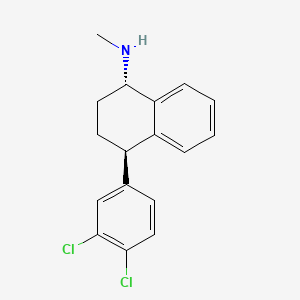
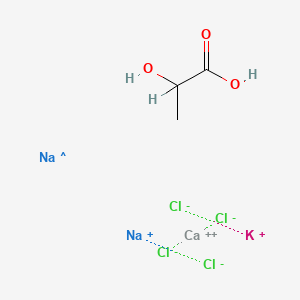
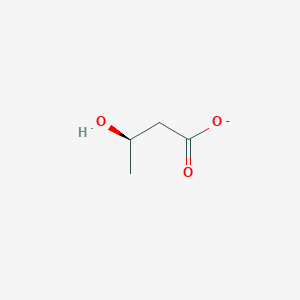
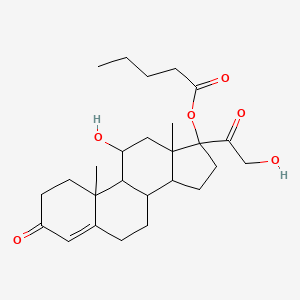
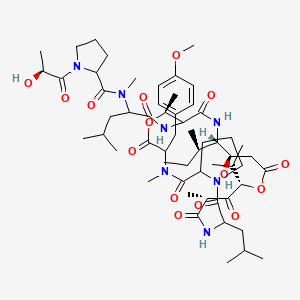
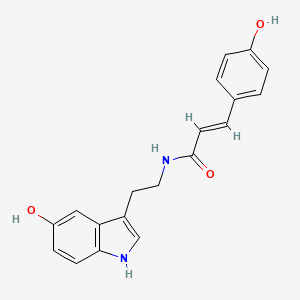

![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)
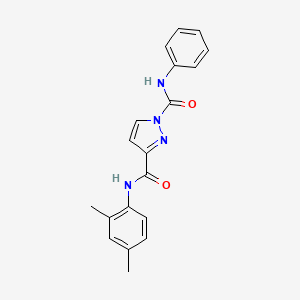
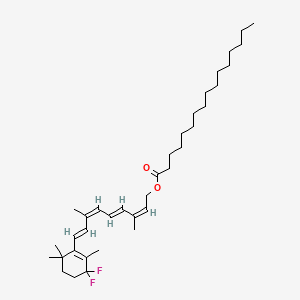
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

